molecular formula C13H14N2 B8515623 4,6-Dimethyl-5-phenyl-2-pyridylamine CAS No. 84596-26-9

4,6-Dimethyl-5-phenyl-2-pyridylamine

Cat. No.: B8515623
CAS No.: 84596-26-9
M. Wt: 198.26 g/mol
InChI Key: PDPYKVPUWJWFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-5-phenyl-2-pyridylamine is a pyridine derivative featuring a nitrogen-containing aromatic core with substituents at positions 2 (amine), 4 and 6 (methyl groups), and 5 (phenyl group). Its molecular formula is C₁₃H₁₄N₂, with a molecular weight of 198.27 g/mol. The methyl and phenyl substituents likely enhance lipophilicity and influence intermolecular interactions, such as π-stacking and van der Waals forces, which are critical in crystallization and biological activity .

Properties

CAS No.

84596-26-9

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4,6-dimethyl-5-phenylpyridin-2-amine

InChI

InChI=1S/C13H14N2/c1-9-8-12(14)15-10(2)13(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15)

InChI Key

PDPYKVPUWJWFJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C2=CC=CC=C2)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine Derivatives

  • 4,6-Dimethoxy-5-phenylpyrimidin-2-ylamine (C₁₃H₁₄N₃O₂, MW: 256.27 g/mol):
    This pyrimidine analog replaces the pyridine core with a pyrimidine ring (two nitrogen atoms) and substitutes methyl groups with methoxy (-OCH₃) at positions 4 and 6. Methoxy groups are electron-withdrawing, reducing electron density on the aromatic ring compared to methyl groups. This alters solubility (increased polarity) and reactivity in substitution reactions .

  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine (C₂₃H₂₅N₃O₃, MW: 391.46 g/mol): A structurally complex pyridine derivative with a benzodioxin moiety and methoxy group.

Pyrimidine Analogs

  • 4,6-Dimethylpyrimidin-2-ylamine (C₆H₈N₃, MW: 122.15 g/mol):
    Lacks the phenyl group at position 5, reducing steric bulk and molecular weight. The absence of a phenyl group simplifies crystallization behavior, as seen in related pyrimidines where planar stacking dominates .

  • 4,6-Dichloro-5-methoxypyrimidine (C₅H₄Cl₂N₂O, MW: 195.01 g/mol):
    Chlorine substituents at positions 4 and 6 introduce strong electron-withdrawing effects and participate in halogen bonding (e.g., Cl···N interactions at 3.09–3.10 Å), which stabilize crystal packing. This contrasts with the weaker van der Waals interactions expected in the methyl-substituted target compound .

Other Heterocyclic Amines

  • 5-Phenylthiazole (C₉H₇NS, MW: 161.22 g/mol): A thiazole derivative with a sulfur atom in the heterocycle.

Data Table: Structural and Property Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Interactions
4,6-Dimethyl-5-phenyl-2-pyridylamine Pyridine 4,6-CH₃; 5-Ph; 2-NH₂ C₁₃H₁₄N₂ 198.27 High lipophilicity; potential π-stacking
4,6-Dimethoxy-5-phenylpyrimidin-2-ylamine Pyrimidine 4,6-OCH₃; 5-Ph; 2-NH₂ C₁₃H₁₄N₃O₂ 256.27 Polar; methoxy enhances solubility
4,6-Dichloro-5-methoxypyrimidine Pyrimidine 4,6-Cl; 5-OCH₃ C₅H₄Cl₂N₂O 195.01 Halogen bonding (Cl···N); stable crystals
4,6-Dimethylpyrimidin-2-ylamine Pyrimidine 4,6-CH₃; 2-NH₂ C₆H₈N₃ 122.15 Planar stacking; lower steric hindrance

Research Findings

  • Crystallography and Intermolecular Interactions :
    In 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) dominate crystal packing, whereas methyl groups in 4,6-dimethylpyrimidin-2-ylamine promote van der Waals interactions and planar stacking . The phenyl group in this compound may introduce steric hindrance, reducing packing efficiency compared to simpler analogs.

  • Electronic Effects :
    Methoxy and chloro substituents decrease electron density on aromatic rings, affecting reactivity in electrophilic substitution. Methyl groups, being electron-donating, may stabilize positive charges in intermediates .

  • Biological Relevance : Pyrimidine derivatives like 4,6-diphenylpyrimidin-2-ylamine (reported in ) show antimicrobial activity, suggesting that the phenyl and methyl groups in the target compound could be tuned for similar applications .

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